molecular formula C17H15BrN2O2 B2957215 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 868155-43-5

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2957215
CAS No.: 868155-43-5
M. Wt: 359.223
InChI Key: YBJXJWJGBRLWBQ-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromophenyl group and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. The reaction conditions often involve the use of ethanol as a solvent and refluxing the mixture for several hours .

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C), and nucleophiles (e.g., amines).

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-4-2-3-5-17(14)22)10-15(19-20)12-6-8-13(18)9-7-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXJWJGBRLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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